

Unveiling NMDA Receptor Modulator 3: A Technical Guide

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Compound of Interest

Compound Name: NMDA receptor modulator 3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **NMDA Receptor Modulator 3**, also known as Compound 99. The information is compiled from publicly available data, primarily from patent literature, and is intended for an audience with a strong background in medicinal chemistry, pharmacology, and neuroscience.

Discovery and Chemical Profile

NMDA Receptor Modulator 3 (Compound 99) is a potent modulator of the N-methyl-D-aspartate (NMDA) receptor, identified in the patent application WO2022015624 A1, titled "Substituted dihydropyrazinediones as modulators of the nmda receptor"[1][2][3][4]. This invention discloses a series of compounds for the treatment of neurological disorders, including schizophrenia, mild cognitive impairment, and chronic neuropathic pain[1][2][3][4].

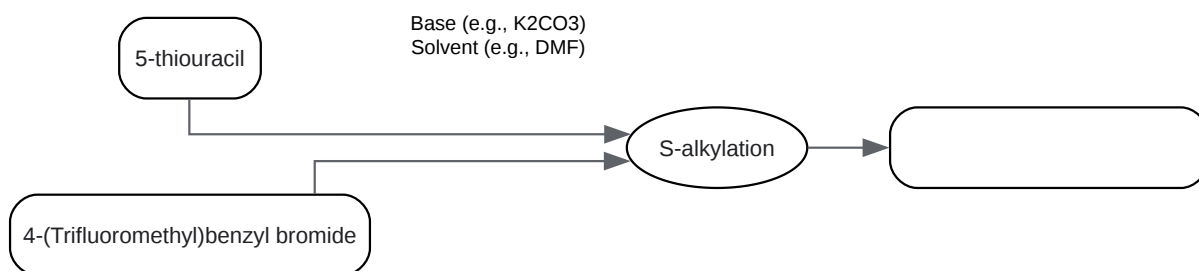
The chemical identity of **NMDA Receptor Modulator 3** is established as 5-((4-(trifluoromethyl)benzyl)thio)pyrimidine-2,4(1H,3H)-dione. Its fundamental properties are summarized in the table below.

Property	Value
Compound Name	NMDA Receptor Modulator 3 (Compound 99)
IUPAC Name	5-((4-(trifluoromethyl)benzyl)thio)pyrimidine-2,4(1H,3H)-dione
CAS Number	2758256-02-7
Molecular Formula	C ₁₂ H ₉ F ₃ N ₂ O ₂ S
SMILES	<chem>O=C1NC=C(NC1=O)CSC2=CC=C(C=C2)C(F)(F)F</chem>

Synthesis

The synthesis of **NMDA Receptor Modulator 3**, as inferred from related chemical literature and the general procedures likely described within the patent, involves a multi-step process. A plausible synthetic route is outlined below. The synthesis of similar trifluoromethyl-pyrimidine derivatives has been described in the literature, providing a basis for the proposed pathway[5][6][7].

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **NMDA Receptor Modulator 3**.

Experimental Protocol: General Procedure for S-alkylation

To a solution of 5-thiouracil in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (K_2CO_3) is added. The mixture is stirred at room temperature to facilitate the formation of the thiolate anion. Subsequently, 4-(trifluoromethyl)benzyl bromide is added, and the reaction is stirred, typically at room temperature or with gentle heating, until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the final product, 5-((4-(trifluoromethyl)benzyl)thio)pyrimidine-2,4(1H,3H)-dione.

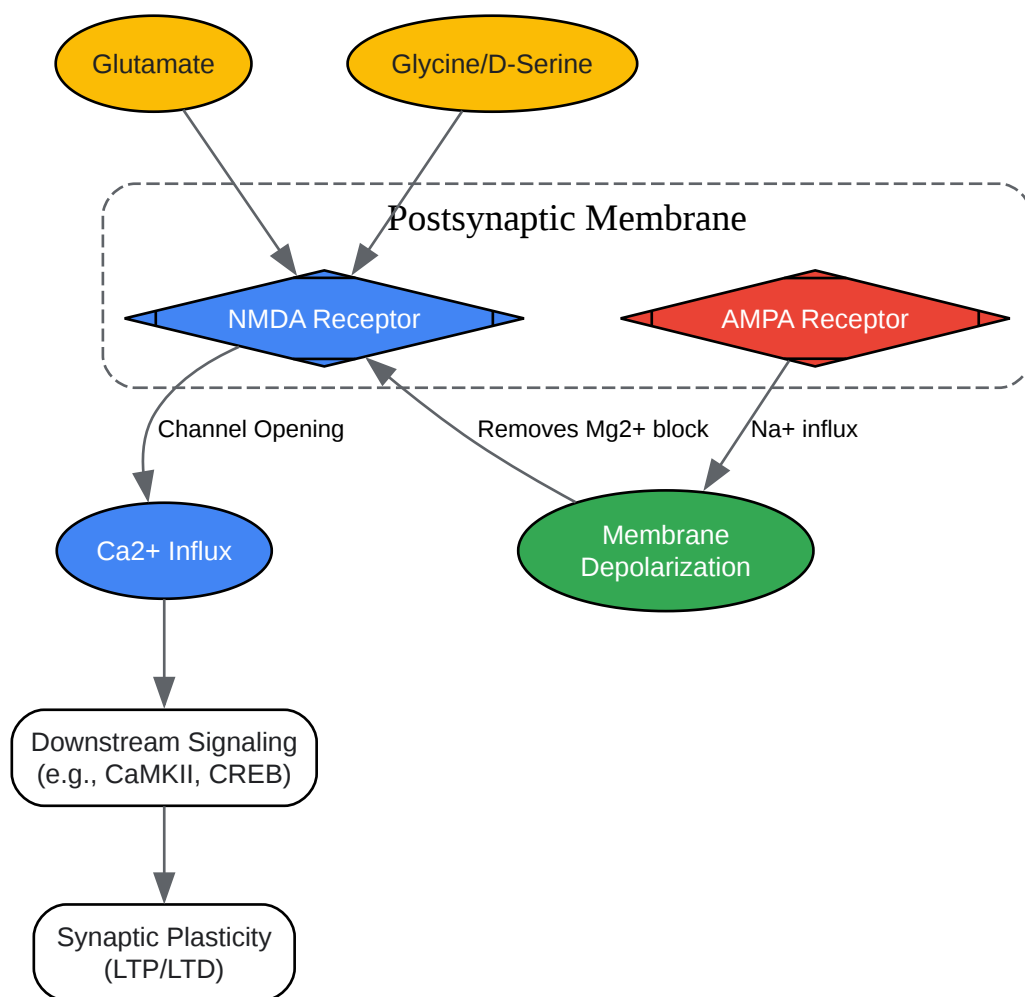
Biological Activity and Mechanism of Action

NMDA Receptor Modulator 3 is described as a potent modulator of the NMDA receptor, a key player in glutamatergic signaling in the central nervous system[8][9][10][11]. The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca^{2+} ions, triggering a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory[9][10][11].

While the precise mechanism of action for Compound 99 is not explicitly detailed in the publicly available information, its classification as a "modulator" suggests it could be a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a channel blocker. The development of subunit-selective modulators is a key area of research to fine-tune therapeutic effects and minimize side effects[12][13].

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway.



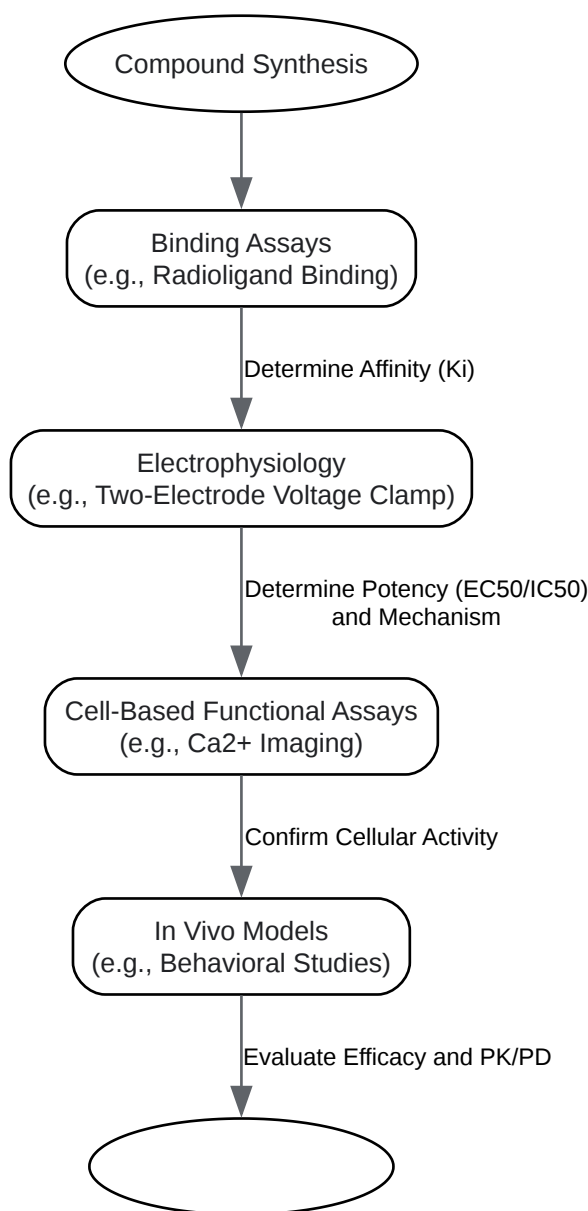
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Caption: Simplified NMDA receptor signaling cascade.

Experimental Characterization

The characterization of novel NMDA receptor modulators typically involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.

Experimental Workflow for Characterization



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Caption: Typical workflow for NMDA receptor modulator characterization.

Key Experimental Protocols

- Two-Electrode Voltage Clamp (TEVC) in *Xenopus* Oocytes: This is a common method to study the effects of compounds on specific NMDA receptor subtypes expressed in oocytes[13][14].

- Protocol: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). After 2-4 days of expression, the oocytes are placed in a recording chamber and impaled with two electrodes. The membrane potential is clamped, and currents are evoked by the application of glutamate and glycine. The test compound is then applied to determine its effect on the evoked currents (potentiation or inhibition).
- Calcium Imaging Assays: These assays are used to measure changes in intracellular calcium concentrations in response to NMDA receptor activation in cultured neurons or cell lines.
 - Protocol: Cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The baseline fluorescence is measured, and then the cells are stimulated with NMDA and a co-agonist. The test compound is added before or during stimulation to assess its modulatory effect on the calcium influx.

Quantitative Data

Specific quantitative data for **NMDA Receptor Modulator 3** (Compound 99) is not yet available in the public domain. The patent document WO2022015624 A1 likely contains such data for this and related compounds, which would be essential for a complete assessment of its pharmacological profile. The table below is a template for presenting such data once it becomes available.

Assay Type	Receptor Subtype	Parameter	Value (e.g., μM)
Electrophysiology	e.g., GluN1/GluN2A	EC50/IC50	-
Binding Assay	e.g., [3H]MK-801	Ki	-
Functional Assay	e.g., Calcium Influx	% Modulation	-

In conclusion, **NMDA Receptor Modulator 3** is a novel compound with potential therapeutic applications in neurological disorders. Further disclosure of its detailed biological data will be crucial for advancing its development.

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